

Independent Validation of URB937: A Comparative Analysis of Peripherally Restricted FAAH Inhibition

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Compound of Interest

Compound Name: Urb937

Cat. No.: B584721

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peripherally restricted Fatty Acid Amide Hydrolase (FAAH) inhibitor, **URB937**, with other notable FAAH inhibitors. Supported by experimental data from published research, this document aims to offer a clear perspective on its performance and potential therapeutic applications.

URB937 is a potent and orally active FAAH inhibitor with a distinguishing characteristic: it is peripherally restricted, meaning it does not readily cross the blood-brain barrier.^[1] This is attributed to its active extrusion from the central nervous system by ATP-binding cassette transporters.^[2] This mechanism of action allows **URB937** to selectively increase the levels of anandamide and other fatty acid amides in peripheral tissues without causing the central nervous system side effects often associated with direct cannabinoid receptor agonists.^{[2][3]}

Comparative Performance Data

To provide a clear comparison, the following tables summarize key quantitative data for **URB937** and two other well-characterized FAAH inhibitors: URB597 (a centrally active inhibitor) and PF-04457845 (a potent, irreversible inhibitor).

| Compound | Target | IC50 (nM) | Species | Reference |
|-------------|-------------|-----------|---------|----------------|
| URB937 | FAAH | 26.8 | - | [1][4][5] |
| URB597 | FAAH | 4.6 | Human | [6][7] |
| 5 | Rat Brain | [8][9] | | |
| 3 | Human Liver | [8][9] | | |
| PF-04457845 | FAAH | 7.2 | Human | [2][3][10][11] |
| 7.4 | Rat | [3][4] | | |

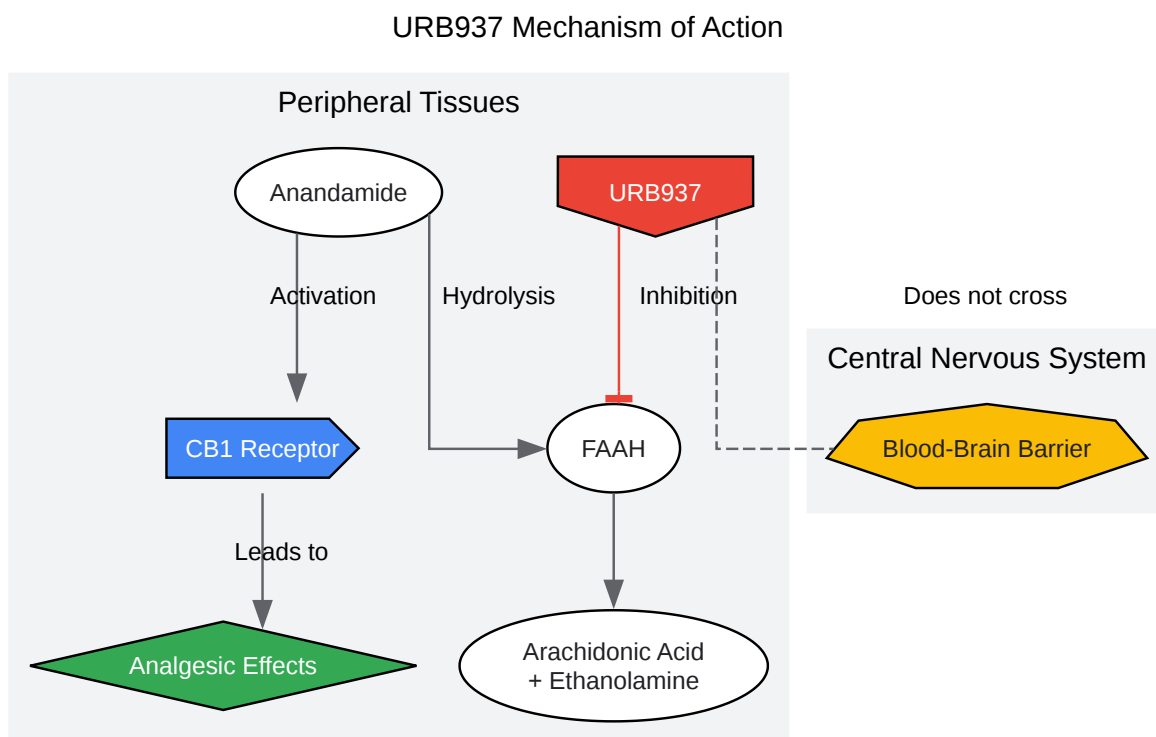
Table 1: In Vitro FAAH Inhibition Potency. This table compares the half-maximal inhibitory concentration (IC50) of **URB937**, URB597, and PF-04457845 against the FAAH enzyme.

| Compound | Species | Route | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
|-------------|---------|-------|---------------------------|---------------------|----------|----------|--------------|
| URB937 | Rat | Oral | 36 | 159.47 (at 3 mg/kg) | 2 | ~3 | [12][13][14] |
| URB597 | Rat | Oral | 5 | - | - | - | [2] |
| PF-04457845 | Rat | Oral | 88 | 246 (at 1 mg/kg) | 4 | - | [2] |
| Human | Oral | - | - | 0.5 - 1.2 | - | [15] | |

Table 2: Comparative Pharmacokinetic Parameters. This table summarizes key pharmacokinetic parameters for **URB937**, URB597, and PF-04457845 in rats and humans where available.

Signaling Pathway and Experimental Workflows

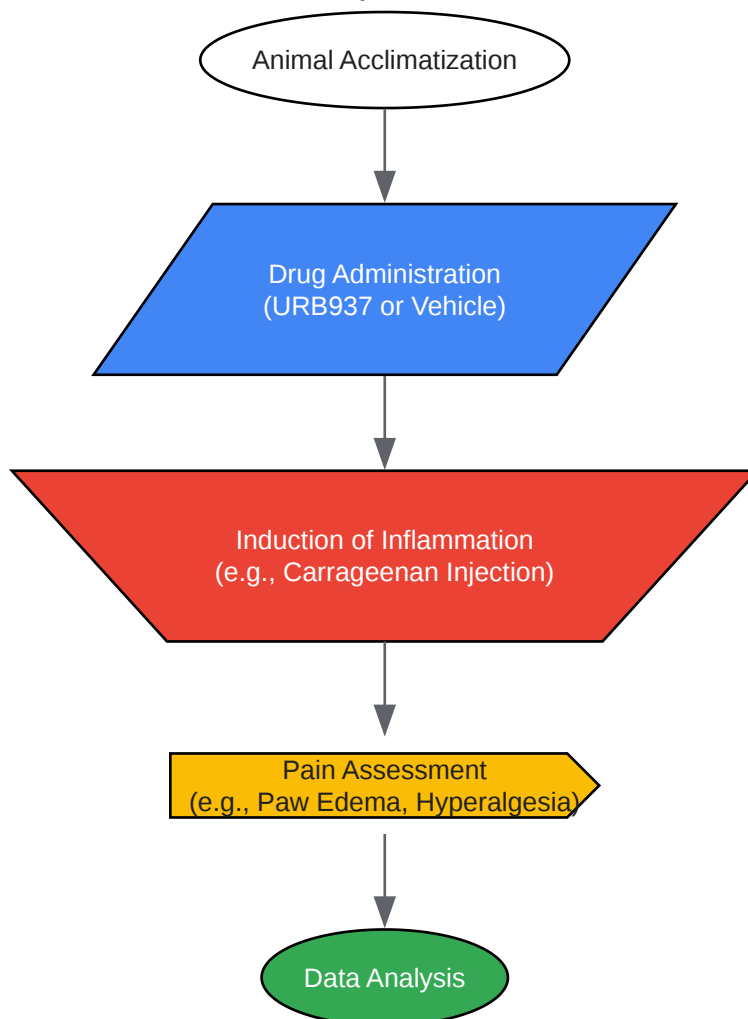
To visually represent the underlying mechanisms and experimental designs discussed in the literature, the following diagrams have been generated using Graphviz.



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Caption: **URB937** inhibits FAAH in peripheral tissues, increasing anandamide levels and leading to analgesia via CB1 receptor activation.

In Vivo Inflammatory Pain Model Workflow



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